Dodecenylsuccinic acid

Overview

Description

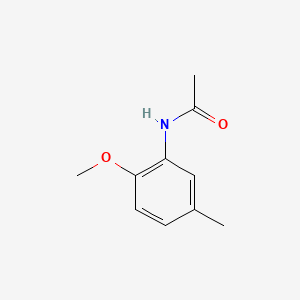

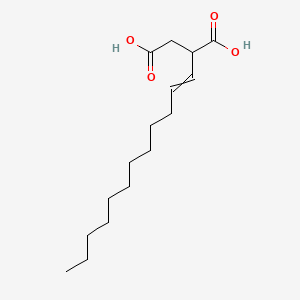

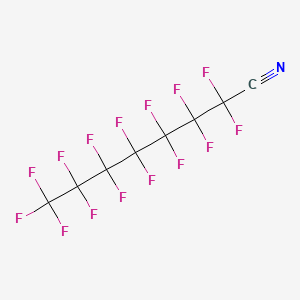

Dodecenylsuccinic acid is a clear, yellow to red-brown viscous liquid . It has a molecular formula of C16H28O4 and a molecular weight of 284.40 g/mol . It is also known by its IUPAC name, 2-[(1E)-dodec-1-en-1-yl]butanedioic acid .

Synthesis Analysis

Dodecenylsuccinic acid can be synthesized through a process that involves mixing polyisobutylene and maleic anhydride in a reactor, adding a catalyst and an initiator, adjusting the pH value of the reaction system, and carrying out a reaction at high temperature . After the reaction, the mixture is distilled and cooled for 5-8 hours to obtain the target product . This synthesis process is simple, efficient, and cost-effective .Molecular Structure Analysis

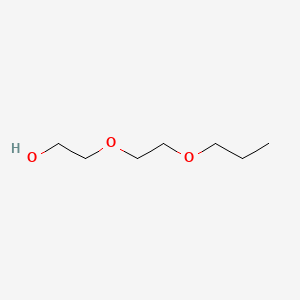

The molecular structure of Dodecenylsuccinic acid consists of a long carbon chain attached to a butanedioic acid group . The presence of the long carbon chain contributes to its physical properties such as its viscosity .Chemical Reactions Analysis

While specific chemical reactions involving Dodecenylsuccinic acid are not detailed in the search results, it’s known that this compound can be used in various applications due to its chemical properties . For instance, it has been used in the preparation of DDSA-in-water emulsions with enhanced stability, small droplet size, and improved hydrolysis resistance .Physical And Chemical Properties Analysis

Dodecenylsuccinic acid is a viscous liquid with an acid value of 235 to 300 mg KOH/g . It has a density of 1.0±0.1 g/cm³, a boiling point of 407.2±25.0 °C at 760 mmHg, and a flash point of 214.2±19.7 °C . It also has a molar refractivity of 79.3±0.3 cm³ .Scientific Research Applications

Emulsifying Agent in Food and Cosmetics

DDSA is used to create stable emulsions in food products and cosmetics. Its long alkenyl chain helps lower the surface tension between oil and water, dispersing oil droplets in the aqueous phase. This property is particularly valuable in products like salad dressings, creams, and lotions, where a stable emulsion is crucial for product quality and shelf life .

Surfactant in Detergents

As a surfactant, DDSA contributes to the cleaning power of detergents. It helps in reducing the surface tension of water, allowing it to more easily penetrate fabrics and surfaces. This makes it effective in removing oils and soils from materials in laboratory settings .

Modifier for Polysaccharides

DDSA is used to chemically modify polysaccharides, enhancing their amphipathic properties. This modification improves their emulsifying abilities, making them suitable for use as bio-based emulsifiers in various industrial applications .

Synthesis of Biodegradable Plastics

In the synthesis of biodegradable plastics, DDSA can be used as an initiator or a monomer. It contributes to the creation of aliphatic polyesters, which are environmentally friendly alternatives to traditional petroleum-based plastics .

Research Tool in Biochemistry

In biochemistry research, DDSA is used as a reagent to modify proteins and polysaccharides. This modification can alter the solubility, reactivity, and overall functionality of these biomolecules, aiding in the study of their properties and interactions .

Component in Coatings and Paints

DDSA serves as a component in the formulation of coatings and paints. It imparts flexibility and adhesion properties, improving the durability and performance of the final product. Its use in coatings also contributes to a smoother finish and better resistance to environmental factors .

Safety and Hazards

Dodecenylsuccinic acid can cause serious eye damage and is harmful to aquatic life with long-lasting effects . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

While specific future directions for Dodecenylsuccinic acid are not detailed in the search results, it’s known that this compound has potential for various applications due to its chemical properties . For instance, it has been used in the preparation of stable emulsions, suggesting potential for further exploration in this area .

Mechanism of Action

Mode of Action

It’s known that Dodecenylsuccinic acid is a derivative of succinic acid , which plays a key role in the citric acid cycle, serving as an electron donor in the production of fumaric acid and FADH2 . .

Biochemical Pathways

Dodecenylsuccinic acid, being a derivative of succinic acid, may potentially affect the citric acid cycle . Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

Result of Action

It has been suggested that dodecenylsuccinic acid can form a uniform and dense protective film, effectively blocking the contact of oxygen, water, and corrosive substances, thereby preventing metal corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dodecenylsuccinic acid . For instance, Dodecenylsuccinic acid has been shown to maintain good anti-rust performance at higher temperatures, making it suitable for anti-rust requirements in high-temperature environments .

properties

IUPAC Name |

2-dodec-1-enylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPNGVVOWVKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865353 | |

| Record name | 2-(Dodec-1-en-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dodec-1-enylbutanedioic acid | |

CAS RN |

29658-97-7 | |

| Record name | Dodecenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)